5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride
Overview
Description
5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride is an organic compound that features a sulfonyl chloride functional group attached to a benzene ring, which is further substituted with a tert-butyl group and a propoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride typically involves the sulfonation of 5-(tert-butyl)-2-propoxybenzene followed by chlorination. The sulfonation can be achieved using sulfur trioxide or chlorosulfonic acid, and the subsequent chlorination is often carried out using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonyl hydrazides, and other derivatives.
Elimination Reactions: Under basic conditions, elimination reactions can occur, leading to the formation of alkenes.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, hydrazines, and alcohols. Typical conditions involve the use of a base such as pyridine or triethylamine.
Elimination Reactions: Strong bases like sodium hydride or potassium tert-butoxide are used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents are common reducing agents.
Major Products Formed
Sulfonamides: Formed from reactions with amines.
Sulfonyl Hydrazides: Formed from reactions with hydrazines.
Alkenes: Formed from elimination reactions.
Scientific Research Applications
5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules for studying protein functions and interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify various substrates, leading to the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
5-(tert-Butyl)-2-methoxybenzene-1-sulfonyl chloride: Similar structure but with a methoxy group instead of a propoxy group.
5-(tert-Butyl)-2-ethoxybenzene-1-sulfonyl chloride: Similar structure but with an ethoxy group instead of a propoxy group.
5-(tert-Butyl)-2-isopropoxybenzene-1-sulfonyl chloride: Similar structure but with an isopropoxy group instead of a propoxy group.
Uniqueness
The uniqueness of 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. The propoxy group can provide different steric and electronic effects compared to other alkoxy groups, potentially leading to unique reaction outcomes and applications.
Properties
IUPAC Name |
5-tert-butyl-2-propoxybenzenesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClO3S/c1-5-8-17-11-7-6-10(13(2,3)4)9-12(11)18(14,15)16/h6-7,9H,5,8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMILGTOTIRSNBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
681260-21-9 | |
Record name | 681260-21-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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